2,2,2-trifluoroethyl N-(3-methylpyridin-2-yl)carbamate
Description
Structure and Properties 2,2,2-Trifluoroethyl N-(3-methylpyridin-2-yl)carbamate is a fluorinated carbamate derivative characterized by a pyridine ring substituted with a methyl group at the 3-position and a carbamate group linked to a trifluoroethyl moiety. The molecular formula is C₉H₉F₃N₂O₂, with a molecular weight of 250.17 g/mol (calculated based on analogs in ).
Synthesis and Applications Synthetic routes for similar trifluoroethyl carbamates often employ carbamate-protected intermediates. For example, tert-butyl carbamate or benzyl carbamate groups are used as amine-protecting strategies during synthesis ().
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-3-2-4-13-7(6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCXRXWZWCLTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(3-methylpyridin-2-yl)carbamate typically involves the reaction of 3-methyl-2-pyridylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(3-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2,2,2-Trifluoroethyl N-(3-methylpyridin-2-yl)carbamate serves as a versatile building block in organic synthesis. Its unique trifluoroethyl group can be utilized to create more complex structures through various chemical reactions such as oxidation, reduction, and substitution .
Biology
- Enzyme Inhibition Studies : Research indicates that compounds with similar structures may act as inhibitors for enzymes involved in metabolic pathways. This compound has been investigated for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The trifluoroethyl moiety enhances membrane permeability, potentially increasing the efficacy of antimicrobial action .
- Cytotoxicity in Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect may be mediated through the activation of apoptotic pathways and caspase activation .
Medicine
- Pharmacological Properties : The compound is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer effects. Its unique structure may allow it to interact effectively with biological targets .
A comprehensive review of the biological activity of this compound reveals several key findings:
- Enzyme Inhibition : Studies have indicated that this compound may inhibit key metabolic enzymes, suggesting its potential as a biochemical probe in drug discovery .
- Neuroprotective Effects : Some research suggests potential neuroprotective properties through inhibition of neuroinflammation and oxidative stress pathways .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridinyl carbamate moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate the uniqueness of 2,2,2-trifluoroethyl N-(3-methylpyridin-2-yl)carbamate, we compare it to structurally related carbamates with variations in the pyridine substituents and fluorinated groups.
Structural and Physicochemical Comparison
Functional Group Impact Analysis
- Trifluoroethyl Group : The -CF₃ group in all compounds significantly increases lipophilicity (logP ~1.5–2.5), improving membrane permeability and bioavailability . It also reduces basicity of adjacent amines, minimizing off-target interactions .
- Electron-Donating Groups (e.g., -OCH₃, -CH₃): Increase solubility but may reduce metabolic stability due to susceptibility to oxidative enzymes .
Notes
- Proper PPE (gloves, goggles) and ventilation are required during synthesis .
- Analytical Characterization : LC/MS methods (e.g., Waters UPLC BEH C18 column with ammonium acetate buffer) are recommended for purity assessment ().
- Regulatory Status : Many analogs are experimental and lack FDA approval. Patent protections (e.g., ) suggest ongoing industrial interest.
This analysis synthesizes data from peer-reviewed journals, patents, and chemical databases to provide a comprehensive comparison. Further studies are needed to elucidate the specific biological activities of this compound.
Biological Activity
2,2,2-Trifluoroethyl N-(3-methylpyridin-2-yl)carbamate is a compound of significant interest due to its unique trifluoromethyl group and its potential biological applications. The trifluoromethyl group is known to enhance the metabolic stability and biological activity of various drug molecules. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The presence of the trifluoromethyl group in the compound contributes to its lipophilicity and influences its interaction with biological targets. This modification often leads to improved pharmacokinetic profiles, including absorption and distribution characteristics .
The biological activity of this compound can be attributed to several mechanisms:
- Protease Inhibition : Compounds containing trifluoromethyl groups have demonstrated efficacy as protease inhibitors, which can be crucial in treating viral infections and certain cancers .
- Anticancer Activity : Similar compounds have shown promising results in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
- Cytotoxicity : Studies indicate that derivatives with trifluoromethyl groups exhibit cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the molecular structure significantly influence the biological activity of the compound. For instance:
- Fluorination Position : The position of the trifluoromethyl group affects the compound's interaction with target proteins. Research has shown that positioning this group at specific sites can enhance binding affinity and potency against specific enzymes .
- Substituent Variations : Altering substituents on the pyridine ring has been associated with changes in biological activity, indicating that careful design can optimize therapeutic effects .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Anticancer Properties : A recent investigation into a series of trifluoroethyl carbamates found that they exhibited significant antiproliferative effects against breast cancer cell lines. The study highlighted that compounds with higher lipophilicity correlated with greater cytotoxicity .
- Inhibition of Viral Proteases : Research focused on fluorinated compounds demonstrated their ability to inhibit key viral proteases, underscoring their potential as antiviral agents. The study utilized molecular docking techniques to predict binding affinities and validate experimental results .
Data Table
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Q & A
Q. Key Considerations :
- Solvent polarity impacts reaction efficiency; polar aprotic solvents (DMF, DMSO) enhance carbamate stability.
- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect unreacted intermediates .
How can conflicting spectroscopic data (NMR vs. X-ray crystallography) for 2,2,2-trifluoroethyl carbamates be resolved?
Advanced Research Focus
Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility or polymorphism. For example:
Q. Methodological Resolution :
Variable-Temperature NMR : Perform experiments (−40°C to 25°C) to slow rotation and resolve split peaks.
Computational Modeling : Compare DFT-optimized conformers (e.g., Gaussian09, B3LYP/6-31G*) with experimental data to identify dominant structures .
What role does the trifluoroethyl group play in modulating the compound’s bioavailability and target binding?
Advanced Research Focus
The CF3 group enhances metabolic stability and influences binding interactions through:
- Lipophilicity : Increases logP by ~0.7–1.2 units, improving membrane permeability .
- Electron-Withdrawing Effects : Reduces basicity of adjacent amines (pKa lowered by 1–2 units), minimizing protonation in physiological pH .
- Steric Effects : The CF3 group’s bulkiness can disrupt π-π stacking or hydrogen bonding in target pockets, as observed in analogues with pyridinyl scaffolds .
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Compare binding kinetics of trifluoroethyl vs. ethyl derivatives to quantify affinity changes.
- MD Simulations : Analyze CF3-protein van der Waals contacts using GROMACS .
How can researchers optimize reaction yields during scale-up synthesis of this carbamate?
Advanced Research Focus
Scale-up challenges include diminished yields due to exothermic side reactions or poor mixing. Strategies include:
Protecting Group Selection : Replace benzyl carbamates (prone to hydrogenolysis side reactions) with tert-butyl carbamates, which are stable under acidic conditions .
Process Optimization :
- Use flow chemistry for precise temperature control during CDI-mediated coupling .
- Employ in-line FTIR to monitor carbamate formation in real time .
Case Study : A 10-fold scale-up of a related carbamate achieved 85% yield by switching from batch to continuous flow and using CDI in THF at 0°C .
What analytical techniques are critical for characterizing polymorphs of this carbamate?
Basic Research Focus
Polymorph identification requires multi-technique approaches:
PXRD : Distinguish crystalline forms (e.g., Form I vs. Form II) via unique diffraction patterns (e.g., 2θ = 12.5°, 18.7°) .
DSC/TGA : Detect thermal events (melting points, decomposition) to assess stability.
Solid-State NMR : Resolve conformational differences (e.g., CF3 orientation) using 19F cross-polarization magic-angle spinning (CP/MAS) .
Advanced Application : High-throughput screening (HTS) with 96-well plates can identify solvent-induced polymorphs (e.g., ethanol vs. acetonitrile) .
How do researchers address discrepancies between in vitro and in vivo activity data for this compound?
Advanced Research Focus
Contradictions may stem from metabolic instability or transporter-mediated efflux. Strategies include:
Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free pyridinyl amine) in hepatocyte assays .
Prodrug Design : Mask the carbamate with enzymatically cleavable groups (e.g., ester prodrugs) to enhance plasma stability .
P-gp Inhibition Assays : Co-administer cyclosporine A to assess efflux pump involvement in poor bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
